molecular formula C14H19NO4 B6209123 5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid CAS No. 1343603-36-0

5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid

Cat. No. B6209123
CAS RN: 1343603-36-0
M. Wt: 265.3
InChI Key:
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Description

5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid (also known as 5-TBDMBA) is an organic compound used in various scientific research applications. It is an important tool for the synthesis of various compounds, as well as for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

5-TBDMBA is used in a variety of scientific research applications. It is used in the synthesis of various compounds, such as the synthesis of oxazoles and other heterocycles. It is also used as a protecting group in organic synthesis, as well as in the synthesis of peptides. Furthermore, it is used in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

5-TBDMBA is an organic compound that acts as a nucleophile in organic synthesis. It is capable of reacting with electrophiles, such as alkyl halides, to form new compounds. This reaction is known as an alkylation reaction. 5-TBDMBA is also capable of reacting with other nucleophiles, such as amines, to form new compounds.
Biochemical and Physiological Effects
5-TBDMBA is not known to have any direct biochemical or physiological effects on humans or other animals. However, it can be used as a synthetic intermediate to produce compounds that do have biochemical and physiological effects. For example, 5-TBDMBA can be used as a synthetic intermediate in the synthesis of drugs and other pharmaceuticals.

Advantages and Limitations for Lab Experiments

5-TBDMBA has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high reaction rate. Furthermore, it is a relatively stable compound and can be stored for long periods of time without significant degradation.
One limitation of 5-TBDMBA is that it is not very soluble in water. This can make it difficult to use in certain laboratory experiments, such as those involving aqueous solutions.

Future Directions

There are several potential future directions for 5-TBDMBA. It could be used as a synthetic intermediate in the synthesis of new drugs and other pharmaceuticals. It could also be used in the synthesis of new materials, such as polymers and nanomaterials. Additionally, it could be used in the synthesis of new catalysts and other organic compounds. Finally, it could be used in the synthesis of new biomolecules, such as enzymes and proteins.

Synthesis Methods

5-TBDMBA is synthesized from tert-butyl alcohol and 2,3-dimethylbenzoic acid. The reaction involves the use of a base such as potassium hydroxide or sodium hydroxide in aqueous solution. The reaction proceeds by forming a tert-butyl ester, which is then hydrolyzed to form the desired 5-TBDMBA. The reaction is typically carried out at temperatures ranging from 0-100°C, depending on the desired reaction rate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid involves the protection of the amine group followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc-protected amine is then coupled with 2,3-dimethylbenzoic acid to form the final product.", "Starting Materials": [ "2,3-dimethylbenzoic acid", "tert-butyl chloroformate", "diisopropylethylamine", "ammonia solution (25%)", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of the amine group", "2,3-dimethylbenzoic acid is dissolved in ethyl acetate and cooled to 0°C. A solution of tert-butyl chloroformate and diisopropylethylamine in ethyl acetate is added dropwise to the reaction mixture. The reaction is allowed to proceed for 1 hour at 0°C and then quenched with a solution of ammonia in water. The organic layer is separated and washed with brine.", "Step 2: Introduction of the Boc protecting group", "The Boc-protected amine is obtained from step 1 and dissolved in ethyl acetate. A solution of tert-butyl chloroformate and diisopropylethylamine in ethyl acetate is added dropwise to the reaction mixture. The reaction is allowed to proceed for 1 hour at room temperature and then quenched with a solution of sodium hydroxide in water. The organic layer is separated and washed with brine.", "Step 3: Coupling of the Boc-protected amine with 2,3-dimethylbenzoic acid", "The Boc-protected amine from step 2 is dissolved in ethyl acetate and cooled to 0°C. A solution of 2,3-dimethylbenzoic acid and diisopropylethylamine in ethyl acetate is added dropwise to the reaction mixture. The reaction is allowed to proceed for 1 hour at room temperature and then quenched with a solution of sodium hydroxide in water. The organic layer is separated and washed with brine. The product is obtained by evaporating the solvent and recrystallizing from ethyl acetate." ] }

CAS RN

1343603-36-0

Molecular Formula

C14H19NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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